molecular formula C16H21NO3 B11122579 3-(Cyclopropylmethoxy)-1-(2-methoxybenzoyl)pyrrolidine

3-(Cyclopropylmethoxy)-1-(2-methoxybenzoyl)pyrrolidine

Cat. No.: B11122579
M. Wt: 275.34 g/mol
InChI Key: XACGNCHZXMHLME-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-(2-methoxybenzoyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a 2-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-(2-methoxybenzoyl)pyrrolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropylmethoxy Group: This step often involves the reaction of the pyrrolidine intermediate with cyclopropylmethanol in the presence of a suitable catalyst.

    Attachment of the 2-Methoxybenzoyl Group: This is typically done through an acylation reaction using 2-methoxybenzoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-(2-methoxybenzoyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-(2-methoxybenzoyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-(2-methoxybenzoyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-1-(2-methoxybenzoyl)pyrrolidine is unique due to the specific positioning of the methoxy group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C16H21NO3/c1-19-15-5-3-2-4-14(15)16(18)17-9-8-13(10-17)20-11-12-6-7-12/h2-5,12-13H,6-11H2,1H3

InChI Key

XACGNCHZXMHLME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(C2)OCC3CC3

Origin of Product

United States

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